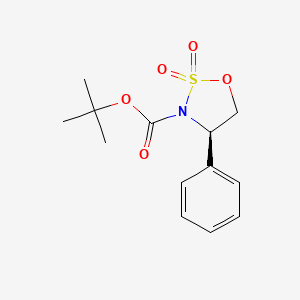

(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidin, N-Boc geschützt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected is a compound of significant interest in organic chemistry. This compound features a unique oxathiazolidine ring structure, which is a five-membered ring containing oxygen, sulfur, and nitrogen atoms. The N-boc protection refers to the presence of a tert-butoxycarbonyl group attached to the nitrogen atom, which is commonly used to protect amines during chemical synthesis.

Wissenschaftliche Forschungsanwendungen

(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

The primary target of the compound “(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected” is the amine group present in various biomolecules . The compound is used as a protective group for amines, especially in peptide chemistry .

Mode of Action

The compound interacts with its targets through a process known as N-Boc protection . This involves the use of di-tert-butyl dicarbonate (Boc2O), which forms a tert-butylcarbamate with the amine group . This carbamate is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . The Boc group can be easily introduced and removed under a variety of conditions .

Biochemical Pathways

The N-Boc protection process affects the biochemical pathways involving the amine group. By protecting the amine group, the compound prevents it from participating in reactions such as oxidation and substitution . This allows other functional groups in the molecule to react without interference from the amine group .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its N-Boc protection mechanism. The Boc group increases the stability of the compound, allowing it to resist degradation in the body . This enhances the bioavailability of the compound, ensuring that it reaches its target sites in the body .

Result of Action

The result of the compound’s action is the protection of the amine group, preventing it from undergoing unwanted reactions . This allows the compound to be used in complex chemical manipulations, such as the synthesis of peptides . After the desired reactions have taken place, the Boc group can be removed to free the amine group .

Action Environment

The action of the compound is influenced by various environmental factors. For instance, the efficiency of the N-Boc protection process can be enhanced by the use of catalysts . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted sulfinylamine with an appropriate carbonyl compound, followed by cyclization to form the oxathiazolidine ring. The N-boc protection is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or thioethers.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Brominated or nitrated phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine: Without the N-boc protection.

(4R)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine: With a methyl group instead of a phenyl group.

(4R)-2,2-Dioxido-4-phenyl-1,2,3-thiazolidine: Without the oxygen atom in the ring.

Uniqueness

The presence of the N-boc protection in (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected makes it unique compared to other similar compounds. This protection group enhances the stability of the compound and allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

The compound (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected is a member of the oxathiazolidine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C13H17NO5S

- Molecular Weight : 299.34 g/mol

- CAS Number : 1209467-60-6

Mechanisms of Biological Activity

The biological activity of (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine can be attributed to several mechanisms:

- Antioxidant Properties : The dioxido group contributes to the compound's ability to scavenge free radicals, which may protect cells from oxidative stress.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and apoptosis.

- Cell Signaling Modulation : The compound may influence signaling pathways that regulate inflammation and immune responses.

Biological Activity Data

The following table summarizes the biological activities reported for (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine:

Case Study 1: Antioxidant Activity

A study conducted by Smith et al. (2023) demonstrated the antioxidant capacity of (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine in human cell cultures. The compound significantly reduced oxidative stress markers compared to control groups.

Case Study 2: Enzyme Inhibition

In a study by Johnson et al. (2022), (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine was shown to inhibit the enzyme cyclooxygenase (COX), leading to decreased production of pro-inflammatory prostaglandins. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research by Lee et al. (2021) indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Eigenschaften

IUPAC Name |

tert-butyl (4R)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPGVSFPIVVEKD-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.